Bzo-chmoxizid: An In-Depth Technical Guide on its Mechanism of Action
Bzo-chmoxizid: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid receptor agonist belonging to the OXIZID class.[1][2] This document provides a comprehensive technical overview of the mechanism of action of Bzo-chmoxizid, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This guide details the affinity and functional activity of Bzo-chmoxizid at cannabinoid receptors, outlines the experimental protocols used for its characterization, and presents available quantitative data in a structured format.
Introduction
Bzo-chmoxizid is a synthetic cannabinoid that has emerged on the recreational drug market, designed to circumvent existing legislation targeting other classes of synthetic cannabinoids.[2][3] Structurally, it is characterized by an oxindole core with a hydrazide/hydrazone linker moiety.[4] Like other synthetic cannabinoids, its psychoactive effects are primarily mediated by its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2).
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action of Bzo-chmoxizid is its function as an agonist at both CB1 and CB2 receptors.
-
CB1 Receptor Activation: The CB1 receptor is predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects associated with cannabinoids. Bzo-chmoxizid acts as a full agonist at the CB1 receptor.
-
CB2 Receptor Activation: The CB2 receptor is primarily found in the peripheral nervous system and on immune cells. Bzo-chmoxizid is a potent partial agonist at the CB2 receptor and exhibits selectivity for CB2 over CB1.
Upon binding to these G protein-coupled receptors (GPCRs), Bzo-chmoxizid initiates downstream intracellular signaling pathways.
Signaling Pathways
Bzo-chmoxizid activates two primary signaling pathways downstream of cannabinoid receptor activation:
-
Gαi Protein Activation: As an agonist, Bzo-chmoxizid stimulates the Gαi subunit of the G protein complex associated with the cannabinoid receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
β-Arrestin 2 Recruitment: Bzo-chmoxizid also promotes the recruitment of β-arrestin 2 to the activated cannabinoid receptors. This interaction is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. Bzo-chmoxizid has been shown to be more efficacious in recruiting β-arrestin 2 compared to the reference agonist AMB-FUBINACA.
Below is a diagram illustrating the signaling pathways activated by Bzo-chmoxizid.
Quantitative Data
The following tables summarize the available quantitative data for Bzo-chmoxizid and related compounds from in vitro functional assays.
Table 1: Cannabinoid Receptor Activity of Bzo-chmoxizid
| Assay | Receptor | Parameter | Value | Reference |
| β-Arrestin 2 Recruitment | CB1 | EC50 | 84.6 nM | |
| β-Arrestin 2 Recruitment | CB2 | EC50 | 2.21 nM | |
| Gαi Protein Activation | CB1 | Affinity (Ki) | Micromolar range |
Table 2: In Vivo Potency of OXIZID Compounds in THC Drug Discrimination Studies
| Compound | ED50 (μmol/kg) | Reference |
| Bzo-chmoxizid | 1.81 | |
| BZO-POXIZID | 17.34 | |
| 5F-BZO-POXIZID | Not Reported | |
| BZO-4en-POXIZID | Not Reported | |
| MDA-19 | Not Reported |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of Bzo-chmoxizid.
In Vitro Assays
This assay measures the ability of a compound to activate the Gαi protein coupled to cannabinoid receptors.
-
Cell Line: HEK 293 cells stably expressing the human CB1 receptor.
-
Methodology: Gαi activation is typically assessed by measuring the inhibition of forskolin-stimulated cAMP production.
-
Cells are incubated with the test compound (e.g., Bzo-chmoxizid) at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.
-
The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a BRET-based biosensor.
-
A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.
-
Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the compound.
-
This assay quantifies the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding.
-
Cell Line: HEK 293 cells co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein.
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
-
The receptor is tagged with a Renilla luciferase (Rluc) and β-arrestin 2 is tagged with a green fluorescent protein (GFP) or another suitable acceptor molecule.
-
Upon agonist stimulation, β-arrestin 2 is recruited to the receptor, bringing the BRET donor and acceptor into close proximity.
-
The substrate for Rluc (e.g., coelenterazine h) is added, and the light emitted by Rluc excites the GFP, which in turn emits light at a different wavelength.
-
The BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor, is measured.
-
An increase in the BRET signal indicates β-arrestin 2 recruitment.
-
The following diagram illustrates the general workflow for these in vitro assays.
In Vivo Assay: Drug Discrimination Study
This behavioral assay in animals is used to assess the subjective effects of a drug and its abuse liability.
-
Animal Model: Mice.
-
Methodology:
-
Training Phase: Mice are trained to discriminate between an injection of a known psychoactive drug (e.g., THC) and a vehicle injection. They are typically trained in an operant chamber with two levers. Pressing one lever after receiving the drug results in a reward (e.g., a food pellet), while pressing the other lever after the vehicle injection is rewarded.
-
Testing Phase: Once the mice have learned to reliably discriminate between the drug and vehicle, they are given a test compound (e.g., Bzo-chmoxizid).
-
Data Collection: The percentage of responses on the drug-appropriate lever is recorded. Full substitution occurs when the animals predominantly press the drug-associated lever, indicating that the test compound produces subjective effects similar to the training drug.
-
Data Analysis: The dose of the test compound that produces 50% responding on the drug-appropriate lever (ED50) is calculated.
-
Metabolism
In vitro studies using human liver microsomes have shown that Bzo-chmoxizid undergoes metabolism primarily through N-dealkylation and hydroxylation. The major metabolic pathways for the broader OXIZID class also include ketone formation and oxidative defluorination for fluorinated analogs. The primary cytochrome P450 enzymes involved in the metabolism of OXIZIDs are CYP3A4, CYP3A5, and CYP2C9.
Conclusion
Bzo-chmoxizid is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor and a potent partial agonist at the CB2 receptor, with a preference for the latter. Its mechanism of action involves the activation of Gαi protein signaling and the recruitment of β-arrestin 2. In vivo studies have confirmed its cannabimimetic activity. The data and protocols presented in this guide provide a comprehensive foundation for further research into the pharmacology and toxicology of this emerging class of synthetic cannabinoids.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
